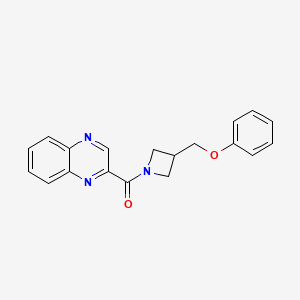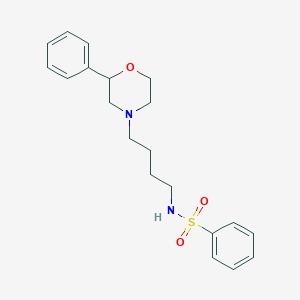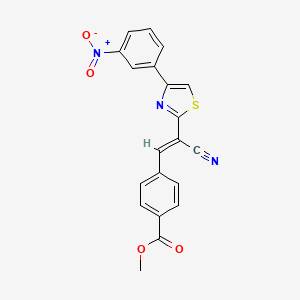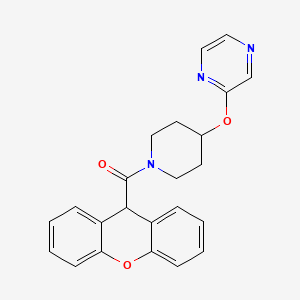
(E)-3-(furan-3-yl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(furan-3-yl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)acrylamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields, including medicine and agriculture.
Scientific Research Applications
Synthesis and Chemical Properties
(E)-3-(furan-3-yl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)acrylamide serves as a versatile precursor in organic synthesis, contributing to the development of polyhydroxylated compounds and chalcone-based polyacrylamides. Research highlights its utility in stereoselective synthesis, where it facilitates the creation of derivatives with specific spatial configurations, essential for the development of β-peptides and various polymeric materials.
Polyhydroxylated Compounds : The compound provides a foundation for the stereocontrolled synthesis of polyhydroxylated cyclohexane β-amino acids derivatives, crucial in drug discovery and development due to their biological activity and potential therapeutic applications (Masesane & Steel, 2003).
Polymeric Materials : Its role in the synthesis of novel polymers is highlighted by the development of polycyclic chalcone-containing polyacrylamides with promising antimicrobial activities. These materials, derived through Claisen–Schmidt condensation and ultrasonic irradiation reduction, showcase potential applications in biotechnology and materials science (Boopathy, Selvam, Johnsanthoshkumar, & Subramanian, 2017).
Applications in Chiral Separations
The compound's derivatives also find applications in chiral separations, where they contribute to the development of chiral stationary phases for the separation of enantiomers. This application is vital in pharmaceuticals, where the chirality of drugs can affect their efficacy and safety.
- Chiral Stationary Phases : Surface molecularly imprinted polymers (SMIPs) derived from acrylamide copolymers have been used as chiral stationary phases in high-performance liquid chromatography (HPLC) for the separation of enantiomers, showcasing the compound's contribution to analytical chemistry and pharmaceutical quality control (Dong et al., 2017).
Environmental and Biological Applications
Further research explores its environmental applications, specifically in soil treatment, and its potential biological activities, emphasizing its versatility across various scientific domains.
Soil Treatment : Studies have investigated the amidase activity in polyacrylamide-treated soils, providing insights into the environmental impact and potential bioremediation applications of polyacrylamide derivatives in agriculture (Kay-Shoemake et al., 2000).
Antimicrobial and Antioxidant Activities : The synthesis of nitrogen-containing naphtho(2,1-b)furan derivatives and their evaluation for antimicrobial and antioxidant activities underscore the compound's relevance in developing new pharmaceutical agents with potential therapeutic benefits (Nagaraja et al., 2007).
properties
IUPAC Name |
(E)-3-(furan-3-yl)-N-(2-hydroxy-2-naphthalen-1-ylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c21-18(12-20-19(22)9-8-14-10-11-23-13-14)17-7-3-5-15-4-1-2-6-16(15)17/h1-11,13,18,21H,12H2,(H,20,22)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZBRTVJAQFIEAS-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)C=CC3=COC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)/C=C/C3=COC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(furan-3-yl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2566373.png)
![[(1-Cyanocyclopentyl)carbamoyl]methyl 5-ethyl-4-methylthiophene-2-carboxylate](/img/structure/B2566374.png)


![2-(2-chlorophenyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}acetamide](/img/structure/B2566378.png)


![Benzonitrile;2-[[5-[(5-chloroquinolin-8-yl)oxymethyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2566384.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B2566387.png)

